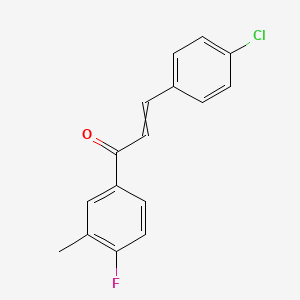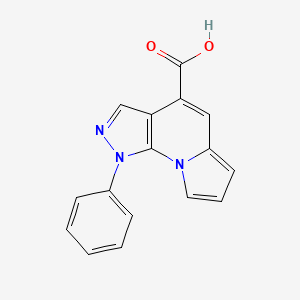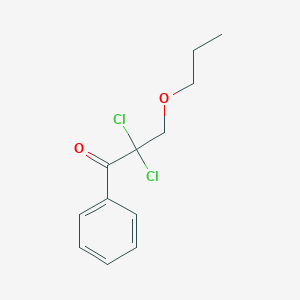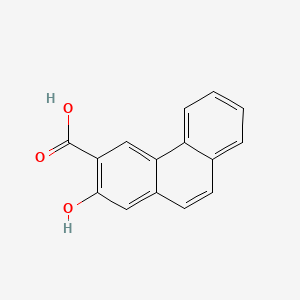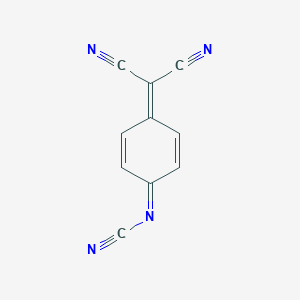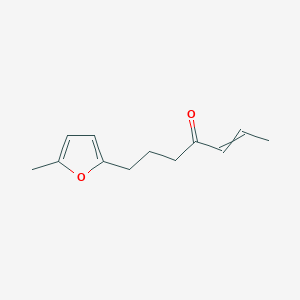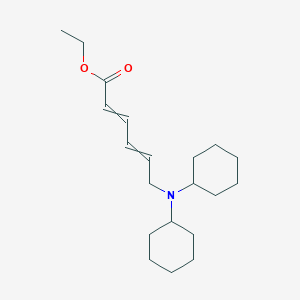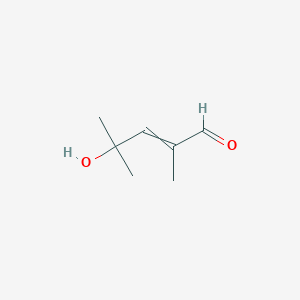
4-Hydroxy-2,4-dimethylpent-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2,4-dimethylpent-2-enal is an organic compound with the molecular formula C7H12O2 It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a pentene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,4-dimethylpent-2-enal can be achieved through several methods. One common approach involves the aldol condensation reaction between acetone and isobutyraldehyde, followed by selective oxidation to introduce the hydroxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide (NaOH) to facilitate the condensation, and an oxidizing agent like pyridinium chlorochromate (PCC) for the oxidation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction rate and selectivity. The process parameters, including temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2,4-dimethylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-Hydroxy-2,4-dimethylpentanoic acid.
Reduction: 4-Hydroxy-2,4-dimethylpentanol.
Substitution: 4-Alkoxy-2,4-dimethylpent-2-enal or 4-Acetoxy-2,4-dimethylpent-2-enal.
Applications De Recherche Scientifique
4-Hydroxy-2,4-dimethylpent-2-enal has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is being conducted on its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is utilized in the production of fragrances, flavors, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2,4-dimethylpent-2-enal involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions with amino acids in proteins, potentially modifying their activity. These interactions can affect various cellular processes, including signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-3,4-dimethylpent-2-enal
- 4-Hydroxy-2,4-dimethylhex-2-enal
- 4-Hydroxy-2,4-dimethylbut-2-enal
Uniqueness
4-Hydroxy-2,4-dimethylpent-2-enal is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both a hydroxyl and an aldehyde group in the same molecule allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
113279-22-4 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
4-hydroxy-2,4-dimethylpent-2-enal |
InChI |
InChI=1S/C7H12O2/c1-6(5-8)4-7(2,3)9/h4-5,9H,1-3H3 |
Clé InChI |
RGIBVXKPZFPOCX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(C)(C)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


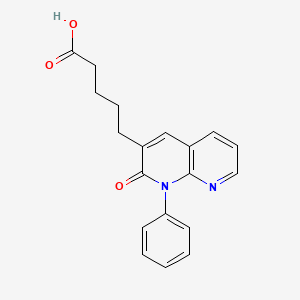
![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)
![1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene](/img/structure/B14305939.png)

![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)
